2,5-Diethoxybenzaldehyde

Descripción general

Descripción

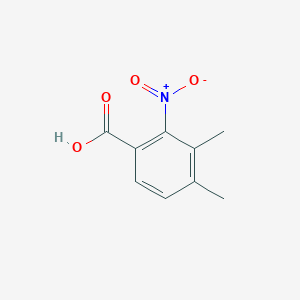

2,5-Diethoxybenzaldehyde is an organic compound and a benzaldehyde derivative . It is used in the preparation of 2,5-dimethoxyphenethylamine, which is utilized to prepare psychoactive drugs such as 2,5-dimethoxy-4-bromophenethylamine, 2,5-dimethoxy-4-iodophenethylamine, and 4-Chloro-2,5-dimethoxy-phenethylamine .

Synthesis Analysis

The synthesis of 2,5-Diethoxybenzaldehyde involves several steps . Anethole is oxidized to anisaldehyde, which after isolation is subjected to a BaeyerVilliger oxidation reaction with performic or peracetic acid. The O-formyl-4-methoxyphenol obtained this way is hydrolyzed. 4-Methoxyphenol is subsequently formylated using the Reimer-Tiemann method and the obtained 2-hydroxy-5-methoxybenzaldehyde is methylated with dimethylsulfate to 2,5-dimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular formula of 2,5-Diethoxybenzaldehyde is C9H10O3 . Its molecular weight is 166.17 g/mol . The structure of this compound can be represented as (CH3O)2C6H3CHO .

Chemical Reactions Analysis

2,5-Diethoxybenzaldehyde is used in the production of 2,5-dimethoxyphenethylamine, also known as 2C-H . 2C-H is used to produce many other substituted phenethylamines such as 2C-B, 2C-I, and 2C-C .

Physical And Chemical Properties Analysis

2,5-Diethoxybenzaldehyde appears as yellow crystals . It has a melting point of 46-48 °C and a boiling point of 146 °C/10 mmHg . The density of this compound is 1.1708 (rough estimate) .

Aplicaciones Científicas De Investigación

Application 1: Docking and Density Functional Theory Studies

- Summary of the Application : The exo ⇔ endo isomerization of 2,5-dimethoxybenzaldehyde was theoretically studied by density functional theory (DFT) to examine its favored conformers via sp 2 –sp 2 single rotation .

- Methods of Application : Both isomers were docked against 1BNA DNA to elucidate their binding ability, and the DFT-computed structural parameters results were matched with the X-ray diffraction (XRD) crystallographic parameters .

- Results or Outcomes : XRD analysis showed that the exo-isomer was structurally favored and was also considered as the kinetically preferred isomer .

Application 2: Synthesis of Psychoactive Substances

- Summary of the Application : 2,5-Dimethoxybenzaldehyde is a key intermediate in the synthesis of various psychoactive substances, including 2C-H and other related phenethylamines .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .

- Results or Outcomes : The compound has been studied for its role as a precursor in the production of compounds with psychoactive effects .

Application 3: Production of Substituted Phenethylamines

- Summary of the Application : 2,5-Dimethoxybenzaldehyde is used in the production of 2,5-dimethoxyphenethylamine, also known as 2C-H . 2C-H is used to produce many other substituted phenethylamines such as 2C-B, 2C-I and 2C-C .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .

- Results or Outcomes : The compound has been studied for its role as a precursor in the production of compounds with psychoactive effects .

Application 4: Aromatic Aldehyde Hydrogenation

- Summary of the Application : Aromatic aldehyde hydrogenation is a pivotal chemical transformation involving the addition of hydrogen gas (H₂) to an aromatic aldehyde, leading to the reduction of the aldehyde functional group (-CHO) to a primary alcohol functional group (-CH₂OH) .

- Methods of Application : This intricate process entails breaking a carbon-oxygen double bond and establishing a carbon-hydrogen single bond . The hydrogenation of these compounds is typically facilitated by a catalyst, often a metal catalyst such as palladium, platinum, or nickel, under high-pressure conditions .

- Results or Outcomes : The reaction parameters can be fine-tuned to selectively yield the desired aromatic primary alcohol .

Application 5: Interplay with Hydrogen Cyanide

- Summary of the Application : The interplay between aromatic aldehydes and hydrogen cyanide (HCN) in the presence of bases stands as a pivotal chemical reaction of significance .

- Methods of Application : This process involves the reaction of aromatic aldehydes with hydrogen cyanide (HCN) in the presence of bases .

- Results or Outcomes : The outcomes of this reaction are not detailed in the source, but it typically involves the formation of cyanohydrins .

Application 6: Physico-Chemical Properties

- Summary of the Application : The physico-chemical properties of 2,5-Dimethoxybenzaldehyde, including reactivity and synthesis pathways, are of interest in the field of organic chemistry .

- Methods of Application : Various experimental methods are used to study the physico-chemical properties of this compound .

- Results or Outcomes : The results contribute to a broader understanding of its chemical characteristics and applications .

Safety And Hazards

2,5-Diethoxybenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Proper personal protective equipment should be used when handling this compound .

Propiedades

IUPAC Name |

2,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNJILDLOHTRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392445 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diethoxybenzaldehyde | |

CAS RN |

4686-98-0 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)

![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)